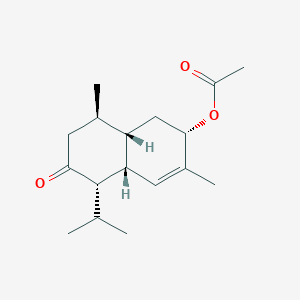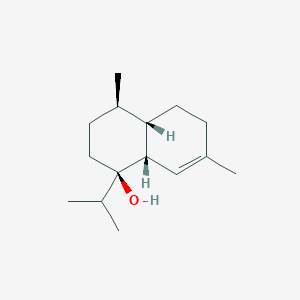
3-Acetoxy-4-cadinen-8-one
Descripción general
Descripción
"3-Acetoxy-4-cadinen-8-one" likely belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The acetoxy and cadinen groups suggest it might be related to terpenoids, a large class of naturally occurring organic compounds derived from five-carbon isoprene units.
Synthesis Analysis
The synthesis of complex molecules like "3-Acetoxy-4-cadinen-8-one" involves multiple steps, including the formation of key functional groups and the establishment of the desired stereochemistry. Techniques such as Cadiot-Chodkiewicz coupling and Sonogashira cross-coupling are common for constructing carbon-carbon bonds in such molecules (Kanikarapu et al., 2017). These methods are critical for assembling complex frameworks with high precision.
Molecular Structure Analysis
The molecular structure of compounds like "3-Acetoxy-4-cadinen-8-one" is characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the stereochemistry of its functional groups (B. K. Kırca et al., 2018).
Chemical Reactions and Properties
"3-Acetoxy-4-cadinen-8-one" and related compounds undergo various chemical reactions, including decarboxylative acetoxylation, which is a method for introducing acetoxy groups into organic molecules. This reaction is significant for modifying the chemical properties of the compound, making it suitable for further chemical transformations (Senaweera et al., 2019).
Aplicaciones Científicas De Investigación
Role in Plant Defense Mechanisms
3-Acetoxy-4-cadinen-8-one is a derivative of cadinene, a sesquiterpene, which has been studied for its role in plant defense mechanisms. For example, 8-Hydroxy-(+)-δ-cadinene, a related compound, has been identified as a precursor to hemigossypol in cotton plants (Gossypium hirsutum). This conversion occurs in response to infection by Xanthomonas campestris pv. malvacearum, indicating its significance in the plant's phytoalexin biosynthesis pathway to combat bacterial infections (Wang, Davila-Huerta, & Essenberg, 2003).
Anticancer Properties
Research has demonstrated the potential anticancer properties of cadinene derivatives. For instance, δ-Cadinene has shown inhibitory effects on human ovary cancer (OVCAR-3) cells. This sesquiterpene induced dose-dependent growth inhibitory effects, apoptosis, and cell cycle arrest in cancer cells, which suggests a potential avenue for cancer treatment research (Hui, Zhao, & Zhao, 2015).
Antifungal Activity
Cadinene sesquiterpenes, extracted from Eupatorium adenophorum, have been evaluated for antifungal properties. This research underscores their potential as a natural source of antifungal agents, possibly leading to the development of new fungicides (Kundu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBGEPDNAWIIP-NKJUWPKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4-cadinen-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




